molecular formula C12H14Cl2O3 B7841448 3,5-Dichloro-4-(pentyloxy)benzoic acid

3,5-Dichloro-4-(pentyloxy)benzoic acid

Cat. No.: B7841448
M. Wt: 277.14 g/mol
InChI Key: UGMQEYPQYVSRHM-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(pentyloxy)benzoic acid (C₁₂H₁₄Cl₂O₃, MW 277.15) is a halogenated benzoic acid derivative characterized by a pentyloxy (–O–C₅H₁₁) substituent at the para position relative to the carboxylic acid group, with chlorine atoms at the 3 and 5 positions on the aromatic ring. This compound is primarily investigated as a synthetic intermediate in pharmaceutical and agrochemical research due to its structural versatility. Its lipophilic pentyloxy chain enhances membrane permeability, making it a candidate for drug discovery targeting intracellular receptors or enzymes .

Properties

IUPAC Name

3,5-dichloro-4-pentoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3/c1-2-3-4-5-17-11-9(13)6-8(12(15)16)7-10(11)14/h6-7H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMQEYPQYVSRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(pentyloxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzoic acid.

    Etherification: The pentyloxy group is introduced through an etherification reaction. This involves reacting 3,5-dichlorobenzoic acid with pentanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

    Purification: The product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-(pentyloxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Esterification: Alcohols and acid catalysts like sulfuric acid or hydrochloric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Products include amides or thioethers.

    Esterification: Esters of this compound.

    Reduction: The corresponding alcohol derivative.

Scientific Research Applications

3,5-Dichloro-4-(pentyloxy)benzoic acid finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(pentyloxy)benzoic acid depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The presence of electron-withdrawing chlorine atoms and the pentyloxy group influences its reactivity, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 3,5-dichloro-4-(pentyloxy)benzoic acid with analogous compounds differing in substituents:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Characteristics References
This compound Pentyloxy C₁₂H₁₄Cl₂O₃ 277.15 Not reported Lipophilic; potential pharmaceutical intermediate
3,5-Dichloro-4-(cyclopentyloxy)benzoic acid Cyclopentyloxy C₁₂H₁₂Cl₂O₃ 275.13 Not reported Improved steric hindrance; used in retinoic acid receptor agonist synthesis
4-(4-Pentenyloxy)benzoic acid Pentenyloxy (C₅H₉) C₁₂H₁₄O₃ 206.24 Not reported Unsaturated chain enables further functionalization; liquid crystal applications
3,5-Dichloro-4-(4-chlorobenzyloxy)benzoic acid 4-Chlorobenzyloxy C₁₄H₉Cl₃O₃ 321.58 215–220 Bulky aromatic substituent; Na⁺/H⁺ exchange inhibitor
3,5-Dichloro-4-(hydroxymethyl)benzoic acid Hydroxymethyl C₈H₆Cl₂O₃ 221.04 Not reported Polar substituent; fungicide metabolite
Key Observations:
  • Lipophilicity : Linear alkyl chains (e.g., pentyloxy) enhance lipophilicity compared to cyclic (cyclopentyloxy) or polar (hydroxymethyl) groups, influencing bioavailability .
  • Reactivity : Unsaturated pentenyloxy derivatives allow conjugation or polymerization, useful in materials science .

Biosensor Recognition

A yeast-based biosensor for benzoic acid derivatives (sBAD) showed higher sensitivity to para-substituted compounds, including this compound. Substituent length and polarity influenced binding affinity, with longer alkyl chains reducing biosensor activation due to steric effects .

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